7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16675510
InChI: InChI=1S/C10H12FN/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2/i3D2,5D2
SMILES:
Molecular Formula: C10H12FN
Molecular Weight: 169.23 g/mol

7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4

CAS No.:

Cat. No.: VC16675510

Molecular Formula: C10H12FN

Molecular Weight: 169.23 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 -

Specification

Molecular Formula C10H12FN
Molecular Weight 169.23 g/mol
IUPAC Name 4,4,5,5-tetradeuterio-8-fluoro-2,3-dihydro-1H-3-benzazepine
Standard InChI InChI=1S/C10H12FN/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2/i3D2,5D2
Standard InChI Key SHDMCTOVONAMKO-JAJFWILCSA-N
Isomeric SMILES [2H]C1(C2=C(CCNC1([2H])[2H])C=C(C=C2)F)[2H]
Canonical SMILES C1CNCCC2=C1C=CC(=C2)F

Introduction

PropertyValueSource
Molecular FormulaC10H12FN\text{C}_{10}\text{H}_{12}\text{FN}
Molecular Weight169.23 g/mol
CAS Number324558-64-7
Deuterium Positions4,4,5,5
Boiling Point254.2 ± 40.0 °C
Density1.1 ± 0.1 g/cm³

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine-d4 involves multi-step organic reactions, starting with the cyclization of appropriately substituted precursors to form the benzazepine core. Deuterium incorporation occurs through catalytic exchange or deuterated reagent use, ensuring isotopic purity. For example, reductive amination with deuterated sodium cyanoborohydride (NaBD3CN\text{NaBD}_3\text{CN}) introduces deuterium at the 4 and 5 positions.

Analytical Validation

Post-synthesis, the compound undergoes rigorous characterization:

  • Nuclear Magnetic Resonance (NMR): Confirms deuterium placement and structural integrity.

  • High-Performance Liquid Chromatography (HPLC): Ensures >97% purity, critical for experimental reproducibility .

  • Mass Spectrometry (MS): Verifies molecular weight and isotopic distribution.

Table 2: Synthesis Parameters and Analytical Metrics

ParameterDetailSource
Deuterium SourceD2O\text{D}_2\text{O}, NaBD3CN\text{NaBD}_3\text{CN}
Purity Threshold≥97%
Storage Conditions-20°C in airtight containers

Applications in Neuropharmacology and Biochemistry

Receptor Binding Studies

The compound’s primary application lies in studying serotonin (5-HT) receptors, particularly 5-HT₄ and 5-HT₇ subtypes. Fluorine’s electronegativity enhances binding affinity, while deuterium improves metabolic stability, allowing prolonged observation of receptor-ligand interactions.

Isotopic Tracing in Pharmacokinetics

As a stable isotope-labeled internal standard, it quantifies parent drug concentrations in plasma and cerebrospinal fluid via LC-MS/MS. This application is pivotal in preclinical studies for Alzheimer’s disease, where blood-brain barrier penetration is assessed.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator